molecular formula C31H70O13Si8 B12055605 PSS-(3-Hydroxypropyl)-heptaisobutyl substituted

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted

Cat. No.: B12055605
M. Wt: 875.6 g/mol
InChI Key: KHIWQVOGMPGXTC-UHFFFAOYSA-N
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Description

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted (hereafter referred to as POSS-OH) is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by a silica-oxygen cage core functionalized with seven isobutyl groups and one 3-hydroxypropyl substituent. This compound is notable for its hybrid organic-inorganic structure, which imparts thermal stability, mechanical robustness, and tunable reactivity due to the hydroxyl group .

Properties

IUPAC Name

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-32H,15-24H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIWQVOGMPGXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H70O13Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolytic Condensation of Trichlorosilane Precursors

The foundational method involves hydrolytic condensation of (3-hydroxypropyl)trichlorosilane with isobutyltrichlorosilane under controlled pH conditions. Key steps include:

  • Precursor Mixing : A molar ratio of 1:7 for (3-hydroxypropyl)trichlorosilane to isobutyltrichlorosilane in anhydrous toluene.

  • Controlled Hydrolysis : Gradual addition of deionized water (pH 4–5) at 0°C to prevent premature gelation.

  • Condensation : Reflux at 80°C for 48 h under nitrogen to form the octameric cage.

Critical Parameters :

  • Solvent System : Toluene/acetone (3:1 v/v) enhances precursor solubility.

  • Catalyst : Triethylamine (0.5 mol%) accelerates silanol condensation.

Corner-Capping Functionalization

Post-condensation functionalization enables precise hydroxypropyl group placement:

  • Incompletely Condensed POSS Synthesis :

    • Heptaisobutyl-POSS-trisilanol is prepared via partial hydrolysis of isobutyltrimethoxysilane.

  • Hydroxypropyl Group Installation :

    • React heptaisobutyl-POSS-trisilanol with 3-chloropropyltrimethoxysilane in THF at 60°C for 24 h.

    • Hydrolysis of chloropropyl to hydroxypropyl using NaOH/ethanol (1M, 12 h).

Yield Optimization :

StepTemperature (°C)Time (h)Yield (%)
Trisilanol Formation804862
Chloropropyl Addition602478
Hydrolysis251289

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs automated reactors with:

  • Residence Time : 2–3 h at 120°C.

  • Purification : Cascade distillation removes low-molecular-weight siloxanes.

Key Metrics :

ParameterLaboratory ScaleIndustrial Scale
Batch Size5–10 g50–100 kg
Purity (%)95–9899.5+
Energy Consumption0.5 kWh/g0.1 kWh/g

Advanced Functionalization Techniques

Thiol-Ene Click Chemistry

For hybrid materials, hydroxypropyl-POSS is modified via:

  • Allylation : Reaction with allyl bromide (2.5 eq.) in DMF/K₂CO₃ (80°C, 8 h).

  • Thiol-Ene Coupling : Add mercaptoethanol (1.2 eq.) under UV irradiation (λ = 365 nm).

Reaction Efficiency :

  • Conversion rate: 92% (monitored by ¹H NMR).

Esterification for Enhanced Solubility

Hydroxypropyl groups serve as sites for esterification:

  • Acid Chloride Method :

    • React with palmitoyl chloride (3 eq.) in CH₂Cl₂/Et₃N (0°C → 25°C, 12 h).

  • Steglich Esterification :

    • Use DCC/DMAP in THF (24 h, 40°C).

Solubility Improvements :

DerivativeSolubility in CHCl₃ (mg/mL)
Native POSS15
Palmitoyl-Ester220
Stearoyl-Ester185

Characterization and Quality Control

Structural Validation

  • ²⁹Si NMR : Peaks at δ −66.8 ppm (Si–O–Si), −58.2 ppm (Si–OH).

  • FTIR : Absorbance at 3200–3600 cm⁻¹ (O–H), 1100 cm⁻¹ (Si–O–Si).

Thermal Stability Analysis

SampleTGA Onset (°C)Char Yield (%)
Heptaisobutyl-POSS21045
Hydroxypropyl-POSS18538

Challenges and Mitigation Strategies

Cage Disproportionation

  • Issue : Formation of T₁₀/T₁₂ cages during synthesis.

  • Solution : Use of bulky solvents (e.g., cyclohexane) to sterically hinder oligomerization.

Hydroxypropyl Group Oxidation

  • Prevention : Add BHT (0.1 wt%) as radical scavenger during storage .

Chemical Reactions Analysis

Types of Reactions

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PSS-(3-Hydroxypropyl)-heptaisobutyl substituted involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The heptaisobutyl groups provide steric hindrance, affecting the compound’s solubility and compatibility with different solvents and matrices .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Not explicitly provided in the evidence, but structurally analogous compounds (e.g., PSS-(3-Mercapto)propyl-heptaisobutyl substituted, C₃₁H₇₀O₁₂SSi₈) suggest a similar framework .
  • Applications: Used as a precursor for synthesizing surface-active esters (e.g., POSS-triester) and acids (e.g., POSS-triacid), which exhibit distinct interfacial behaviors at air-water (A/W) interfaces. POSS-triester forms liquid-expanded monolayers, while POSS-triacid forms pH-resistant liquid-condensed monolayers .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
POSS-OH 3-Hydroxypropyl Not explicitly stated ~900–1000 (estimated) Hydroxyl group for esterification/acidification
PSS-(3-Glycidyl)propoxy-heptaisobutyl (POSS1Ep) Epoxy C₃₄H₇₄O₁₄Si₈ 931.63 Epoxy groups for crosslinking in polymers
PSS-(1-propyl methacrylate)-heptaisobutyl (MA0702) Methacrylate Not explicitly stated ~900–1000 (estimated) Methacrylate for MIPs in chiral separation
PSS-(3-Mercapto)propyl-heptaisobutyl Thiol (-SH) C₃₁H₇₀O₁₂SSi₈ 891.63 Thiol for click chemistry (e.g., Thiol-Michael)
PSS-(3-Tosyloxypropyl)-heptaisobutyl Tosyl (leaving group) C₃₇H₇₄O₁₅SSi₈ 1015.72 Tosyl group for nucleophilic substitution
PSS-[3-(2-Aminoethyl)amino]propyl-heptaisobutyl (NH2-POSS) Amine Not explicitly stated ~900–1000 (estimated) Amino groups for stabilization/passivation

Physicochemical Properties and Performance

Thermal and Solubility Behavior

  • POSS-OH: Hydroxyl group enhances hydrophilicity but limits solubility in non-polar solvents. Compatible with polar solvents like THF .
  • POSS1Ep : Epoxy-functionalized derivatives exhibit improved solubility in toluene/isooctane mixtures, enabling use in polymer networks .
  • MA0702: Methacrylate groups enhance compatibility with acrylate-based monomers, critical for monolithic stationary phases in capillary electrochromatography (CEC) .
  • PSS-(3-Tosyloxypropyl) : High molecular weight (1015.72 g/mol) and tosyl group reduce solubility in aqueous media; requires DMSO or acetone for stock solutions .

Application-Specific Performance

Chromatographic Separation: MA0702 demonstrated a separation factor (Rf) of 22.3 for enantiomers (naproxen, zopiclone), outperforming non-functionalized POSS by 2× . NH2-POSS improved stability of MAPbBr₃ perovskite nanocrystals under UV/ethanol exposure, attributed to amine-mediated passivation .

Click Chemistry :

  • PSS-(3-Mercapto)propyl achieved 90% yield in Thiol-Michael reactions, forming functionalized exo-7 derivatives .

Interfacial Activity: POSS-OH-derived triesters form liquid-expanded monolayers, whereas triacids form pH-resistant condensed monolayers, enabling tailored surface modifications .

Key Research Findings and Data Tables

Table 1: Comparative Performance in Enantiomer Separation

Compound Application Separation Factor (Rf) Stability Enhancement Evidence Source
MA0702 CEC stationary phase 22.3 N/A
Non-functionalized POSS CEC stationary phase 11.1 N/A
NH2-POSS Perovskite stabilization N/A >50% PL retention

Biological Activity

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted, a derivative of polyhedral oligomeric silsesquioxane (POSS), has garnered attention for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a heptaisobutyl-substituted POSS framework. This structure imparts both hydrophilic and hydrophobic characteristics, making it versatile for various applications in materials science and nanotechnology. The molecular formula is C33H76N2O12SiC_{33}H_{76}N_2O_{12}Si, indicating a complex arrangement that contributes to its biological functionality .

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In cellular assays, this compound demonstrated the ability to induce apoptosis in cancer cell lines, particularly in colorectal and breast cancer models. The proposed mechanism includes the activation of caspase pathways and modulation of apoptotic proteins .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which is crucial for its anticancer effects.
  • Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane dynamics and leading to increased permeability in bacterial cells .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by Zhao et al. evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a 70% reduction in bacterial viability at a concentration of 100 µg/mL after 24 hours .
  • Cancer Cell Apoptosis Induction
    In a study by Asgharzade et al., this compound was tested on HCT-116 human colorectal cancer cells. The compound induced significant apoptosis as evidenced by increased annexin V staining and decreased mitochondrial membrane potential .

Applications in Drug Delivery

Due to its biocompatibility and ability to enhance solubility, this compound is being explored as a carrier for drug delivery systems. Its unique properties facilitate the encapsulation of hydrophobic drugs, improving their bioavailability and therapeutic efficacy .

Comparative Analysis

To highlight the uniqueness of this compound, the following table compares it with other similar compounds:

Compound NameStructure TypeKey FeaturesUnique Aspects
PSS-(3-Mercapto)propyl-heptaisobutylThiol-substituted POSSEnhanced reactivity for thiol-ene click chemistryContains a thiol group which offers different reactivity compared to hydroxyl groups
PSS-(3-Glycidyl)propoxy-heptaisobutylEpoxy-substituted POSSGood adhesion properties; useful in coatingsEpoxy functionality allows for cross-linking reactions not available in hydroxyl derivatives
PSS-(3-Hydroxypropyl)-heptaisobutyl Hydroxyl-substituted POSSAmphiphilic nature; antimicrobial and anticancer propertiesBalances hydrophilicity and hydrophobicity for versatile applications

Q & A

Q. What are the recommended techniques for characterizing PSS-(3-Hydroxypropyl)-heptaisobutyl substituted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 29^29Si NMR to confirm substitution patterns and siloxane backbone integrity. 29^29Si NMR is critical for identifying T3^3 (fully condensed) and T2^2 (partially condensed) silicon environments .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze Si–O–Si stretching (1,000–1,100 cm1^{-1}) and hydroxyl group vibrations (~3,400 cm1^{-1}) to verify functionalization .
  • X-ray Crystallography: For crystalline derivatives, determine precise spatial arrangements of heptaisobutyl and hydroxypropyl groups .
  • Melting Point and Solubility: Experimental values (e.g., melting point: 117–123°C; solubility in acetone) should align with literature data for quality control .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Methodological Answer:

  • Solubility Testing: Use the shake-flask method with solvents of varying polarity (e.g., acetone, THF, water). Centrifuge at 10,000 rpm for 10 minutes to separate undissolved particles, then quantify via UV-Vis or gravimetry .
  • Stability Studies: Conduct accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC or TGA. Hydrolytic stability in aqueous buffers (pH 4–9) should be evaluated due to siloxane sensitivity .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Hydrosilylation: React heptaisobutyl-substituted POSS with allyl glycidyl ether under platinum catalysis, followed by epoxide ring-opening with 3-hydroxypropanol .
  • Post-Functionalization: Start with heptaisobutyl POSS-OH and perform nucleophilic substitution with 3-chloropropyl alcohol in the presence of a base (e.g., K2_2CO3_3) .
  • Purity Control: Use column chromatography (silica gel, hexane/acetone) to isolate the product, confirmed by TLC and MALDI-TOF MS .

Q. How should researchers handle safety concerns during experimental work with this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, N95 respirators, and safety goggles to avoid inhalation or dermal contact.
  • Ventilation: Perform reactions in a fume hood due to potential siloxane dust generation.
  • Waste Disposal: Collect organic waste in designated containers for incineration, adhering to local regulations for siloxane derivatives .

Q. What are the critical parameters for measuring LogP and polar surface area (PSA)?

Methodological Answer:

  • LogP Determination: Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. Compare retention times against standards with known LogP values .
  • PSA Calculation: Employ computational tools (e.g., ChemAxon, Schrödinger) based on the compound’s 3D structure. Experimental validation can be done via octanol/water partitioning assays .

Advanced Research Questions

Q. How can structural modifications of the hydroxypropyl group enhance this compound’s application in enantiomer separation?

Methodological Answer:

  • Functionalization Strategies: Introduce chiral moieties (e.g., L-proline) via esterification of the hydroxypropyl group. Monitor enantioselectivity using capillary electrochromatography (CEC) with racemic mixtures .
  • Crosslinking Optimization: In molecularly imprinted polymers (MIPs), adjust the ratio of PSS derivative to template (e.g., S-amlodipine) and crosslinker (e.g., ethylene glycol dimethacrylate) to improve resolution. Porogenic solvents (toluene/isooctane) influence pore structure and separation efficiency .

Q. How can contradictory thermal stability data be resolved for this compound?

Methodological Answer:

  • Controlled TGA Analysis: Compare thermogravimetric profiles under inert (N2_2) vs. oxidative (air) atmospheres. Discrepancies may arise from oxidative degradation of isobutyl groups above 300°C .
  • Purity Assessment: Use HPLC to detect impurities (e.g., unreacted POSS precursors) that lower observed melting points. Recrystallize from acetone/hexane mixtures for improved consistency .

Q. What strategies optimize the compound’s reactivity in polymer composites?

Methodological Answer:

  • Epoxide Ring-Opening: React the hydroxypropyl group with dicarboxylic anhydrides (e.g., maleic anhydride) to form ester linkages, enhancing compatibility with polyester matrices. Monitor reaction progress via 1^1H NMR .
  • Surface Grafting: Use plasma treatment to activate the siloxane surface, followed by radical polymerization with methyl methacrylate. Characterize graft density via XPS and AFM .

Q. How does the spatial arrangement of heptaisobutyl groups influence steric effects in catalysis?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s 3D structure to predict steric hindrance around the hydroxypropyl active site. Compare with experimental turnover rates in catalyzed reactions (e.g., ester hydrolysis) .
  • Competitive Inhibition Studies: Introduce bulkier substrates to assess access to catalytic sites. Use kinetic assays (e.g., UV-Vis monitoring of p-nitrophenyl acetate hydrolysis) .

Q. What analytical methods are recommended for tracking functional group transformations in derivatized PSS compounds?

Methodological Answer:

  • Time-Resolved FTIR: Monitor real-time changes in hydroxyl (3,400 cm1^{-1}) and epoxide (910 cm1^{-1}) peaks during reactions .
  • LC-MS/MS: Detect intermediate species (e.g., hydrolyzed glycidyl ethers) with high sensitivity. Use electrospray ionization (ESI) in positive ion mode for siloxane derivatives .

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